molecular formula C7H5BrOS B14034834 4-Bromobenzenecarbothioic acid

4-Bromobenzenecarbothioic acid

Katalognummer: B14034834
Molekulargewicht: 217.08 g/mol
InChI-Schlüssel: AHKOLAZRIZPPJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzothioic O-acid is an organic compound that belongs to the class of benzothioic acids It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a thioic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzothioic O-acid typically involves the bromination of benzothioic acid derivatives. One common method is the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the thioic acid group . The reaction conditions often include the use of oxidizing agents such as Oxone and catalysts like potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

Industrial production of 4-Bromobenzothioic O-acid may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromobenzothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the thioic acid group to a thiol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothioic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Bromobenzothioic O-acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromobenzothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The bromine atom and thioic acid group play crucial roles in its binding affinity and reactivity with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobenzoic Acid: Similar in structure but lacks the thioic acid group.

    4-Chlorobenzothioic Acid: Contains a chlorine atom instead of bromine.

    4-Methylbenzothioic Acid: Contains a methyl group instead of bromine.

Uniqueness

4-Bromobenzothioic O-acid is unique due to the presence of both the bromine atom and the thioic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Eigenschaften

Molekularformel

C7H5BrOS

Molekulargewicht

217.08 g/mol

IUPAC-Name

4-bromobenzenecarbothioic S-acid

InChI

InChI=1S/C7H5BrOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI-Schlüssel

AHKOLAZRIZPPJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)S)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.